molecular formula C8H12N2O4 B2670589 1-(3-Ethoxypropyl)imidazolidine-2,4,5-trione CAS No. 757219-91-3

1-(3-Ethoxypropyl)imidazolidine-2,4,5-trione

Cat. No.: B2670589
CAS No.: 757219-91-3
M. Wt: 200.194
InChI Key: OUEJVRGNWQXNMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-(3-Ethoxypropyl)imidazolidine-2,4,5-trione typically involves the reaction of imidazolidine-2,4,5-trione with 3-ethoxypropyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .

Chemical Reactions Analysis

1-(3-Ethoxypropyl)imidazolidine-2,4,5-trione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

1-(3-Ethoxypropyl)imidazolidine-2,4,5-trione can be compared with other imidazolidine-2,4,5-trione derivatives, such as:

  • 1-(2-Hydroxyethyl)imidazolidine-2,4,5-trione
  • 1-(3-Methoxypropyl)imidazolidine-2,4,5-trione
  • 1-(4-Butoxybutyl)imidazolidine-2,4,5-trione

These compounds share a similar core structure but differ in their substituents, which can influence their chemical properties and applications .

Properties

IUPAC Name

1-(3-ethoxypropyl)imidazolidine-2,4,5-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O4/c1-2-14-5-3-4-10-7(12)6(11)9-8(10)13/h2-5H2,1H3,(H,9,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUEJVRGNWQXNMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1C(=O)C(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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